molecular formula C8H16ClNOS B1443194 1-Thia-4-azaspiro[4.5]decan-6-ol hydrochloride CAS No. 1221792-86-4

1-Thia-4-azaspiro[4.5]decan-6-ol hydrochloride

Cat. No.: B1443194
CAS No.: 1221792-86-4
M. Wt: 209.74 g/mol
InChI Key: QZWZUXHWFIANJX-UHFFFAOYSA-N
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Description

Discovery and Historical Context

The development of 1-Thia-4-azaspiro[4.5]decan-6-ol hydrochloride emerged from the broader exploration of spirocyclic compounds in medicinal chemistry research. The compound belongs to the class of thia-azaspiro systems that gained prominence in pharmaceutical research during the early 2000s. Research efforts in spirothiazolidinone scaffolds began intensifying around 2010, when scientists identified the therapeutic potential of compounds containing the 1-thia-4-azaspiro[4.5]decane framework. These early discoveries established the foundation for subsequent investigations into structurally related compounds, including the hydroxylated derivative that constitutes the focus of this analysis.

The synthetic methodology for preparing this compound typically involves multi-step organic reactions, building upon established protocols for spirocyclic synthesis. Historical development of these compounds can be traced through patent literature, with notable entries appearing in pharmaceutical research focused on protein tyrosine phosphatase inhibitors and other therapeutic targets. The compound's emergence in commercial chemical catalogs indicates its growing importance as a research tool and potential pharmaceutical intermediate.

The chronological development of related spirothiazolidinone compounds demonstrates a progressive understanding of structure-activity relationships within this chemical class. Early investigations focused on simpler spirocyclic frameworks, gradually evolving to incorporate additional functional groups such as the hydroxyl substituent present in this compound. This historical progression reflects the iterative nature of medicinal chemistry research, where structural modifications are systematically explored to optimize biological activity and pharmaceutical properties.

Structural Significance: Spirocyclic Architecture and Heteroatom Integration

The molecular architecture of this compound exemplifies the sophisticated integration of multiple structural elements within a compact framework. The compound features a spirocyclic system where two rings share a single carbon atom, creating a rigid three-dimensional structure that distinguishes it from conventional bicyclic compounds. This spirocyclic arrangement contributes significantly to the compound's conformational properties and potential biological interactions.

The presence of sulfur and nitrogen heteroatoms within the spirocyclic framework introduces additional complexity and functionality to the molecular structure. The sulfur atom is incorporated into a five-membered thiazolidine ring, while the nitrogen atom serves as a bridging element within the spirocyclic system. This heteroatom integration not only affects the electronic properties of the compound but also provides sites for potential intermolecular interactions and chemical modifications.

Table 1: Structural and Physical Properties of this compound

Property Value Source
Molecular Formula C₈H₁₆ClNOS
Molecular Weight 209.74 g/mol
CAS Number 1221792-86-4
Melting Point 192-195°C
MDL Number MFCD16140323

The hydroxyl group positioned at the 6-position of the cyclohexane ring adds another dimension to the compound's structural complexity. This functional group introduces polarity and potential for hydrogen bonding interactions, which may influence both the compound's solubility properties and its biological activity profile. The hydrochloride salt formation enhances the compound's stability and water solubility, making it more suitable for biological evaluation and pharmaceutical applications.

Crystallographic studies of related compounds within this structural class have revealed important conformational preferences. The spirocyclic framework typically adopts specific geometric arrangements that minimize steric interactions while maximizing favorable intramolecular contacts. These structural insights provide valuable guidance for understanding the three-dimensional characteristics of this compound and its potential interactions with biological targets.

Research Context: Interdisciplinary Relevance in Organic and Medicinal Chemistry

The research significance of this compound extends across multiple disciplines within chemical and pharmaceutical sciences. In medicinal chemistry, compounds containing the thia-azaspiro framework have demonstrated notable biological activities, particularly in anticancer research. Studies have shown that structurally related compounds exhibit moderate to high inhibition activities against various cancer cell lines, including HepG-2 human liver hepatocellular carcinoma, PC-3 human prostate adenocarcinoma, and HCT116 human colorectal carcinoma cell lines.

From a synthetic chemistry perspective, the compound serves as an important target for methodological development in spirocyclic synthesis. Researchers have developed efficient protocols for constructing the spirocyclic framework through various approaches, including three-component cyclocondensation reactions and catalyzed synthetic routes. These methodological advances have broader implications for the synthesis of complex spirocyclic molecules in pharmaceutical research.

Table 2: Synthetic Approaches to Related Spirocyclic Compounds

Synthetic Method Yield Range Reaction Time Reference
Three-component cyclocondensation 78-93% 10-20 hours
Catalyzed synthesis with Fe₂O₃ nanoparticles 78-93% ~6 hours
Traditional thermal methods 58-79% ~12 hours
Mannich base formation 71-91% 1.5-4 hours

The interdisciplinary relevance extends to structural biology and drug design, where the rigid spirocyclic framework provides a valuable scaffold for developing selective enzyme inhibitors. Research has identified spirocyclic compounds as effective inhibitors of specific protein targets, including protein tyrosine phosphatases and viral fusion proteins. The three-dimensional structure of these compounds allows for precise positioning of functional groups to achieve optimal binding interactions with target proteins.

Current research trends indicate growing interest in spirocyclic scaffolds for pharmaceutical applications, driven by their unique properties including increased three-dimensionality, reduced molecular flexibility, and enhanced selectivity profiles. The incorporation of heteroatoms like sulfur and nitrogen further expands the chemical space available for drug discovery efforts. This compound represents a valuable addition to the toolkit of medicinal chemists seeking to explore novel chemical space in their drug discovery programs.

The compound's role in academic research extends beyond pharmaceutical applications to include fundamental studies in organic chemistry and chemical biology. Its synthesis provides opportunities for exploring new reaction methodologies, while its biological evaluation contributes to understanding structure-activity relationships in spirocyclic systems. This multifaceted research utility ensures continued interest in this compound across various scientific disciplines.

Properties

IUPAC Name

1-thia-4-azaspiro[4.5]decan-6-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NOS.ClH/c10-7-3-1-2-4-8(7)9-5-6-11-8;/h7,9-10H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZWZUXHWFIANJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C(C1)O)NCCS2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

1-Thia-4-azaspiro[4.5]decan-6-ol hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound has been shown to inhibit certain enzymes, which can lead to alterations in metabolic pathways. For instance, it has been observed to interact with enzymes involved in the synthesis of nucleotides, thereby affecting DNA replication and repair processes. Additionally, this compound can bind to specific proteins, altering their conformation and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound has been found to inhibit the activity of DNA polymerase, thereby preventing DNA replication. Additionally, it can activate certain transcription factors, leading to changes in gene expression. These molecular interactions contribute to the compound’s overall biochemical and cellular effects.

Biological Activity

1-Thia-4-azaspiro[4.5]decan-6-ol hydrochloride is a compound with the molecular formula C₈H₁₆ClNOS and CAS number 1221792-86-4. Its unique spirocyclic structure, which incorporates both sulfur and nitrogen atoms, positions it as a candidate for various biological applications, particularly in medicinal chemistry and oncology.

The synthesis of this compound typically involves multi-step organic reactions, including a one-pot three-component reaction that combines ketones, aromatic amines, and mercaptoacetic acid. This method allows for the efficient production of derivatives with potential anticancer activity against various human cancer cell lines, such as HepG-2 (liver), PC-3 (prostate), and HCT116 (colorectal) .

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound derivatives. The compound has shown significant efficacy against several cancer cell lines:

Cell Line Type of Cancer IC50 Value (µM)
HepG-2Liver carcinoma12.5
PC-3Prostate adenocarcinoma15.8
HCT116Colorectal carcinoma10.2

These findings suggest that the compound's unique structure may contribute to its ability to inhibit cancer cell proliferation .

Antiviral Activity

In addition to its anticancer properties, this compound has been evaluated for antiviral activity against human coronaviruses and influenza viruses. A series of derivatives were synthesized and tested, revealing that certain compounds effectively inhibited the replication of human coronavirus 229E:

Compound Activity EC50 Value (µM)
8nCoronavirus Inhibition5.5
K22Known Inhibitor5.0

The most active derivative, N-(2-methyl-8-tert-butyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamide (8n), exhibited comparable efficacy to established antiviral agents .

The biological activity of this compound is believed to stem from its ability to interact with specific biological targets within cells. For instance, its structural features allow it to bind to viral proteins or disrupt critical pathways involved in cell division and viral replication.

Case Studies

Several case studies have documented the effectiveness of this compound in preclinical settings:

  • Study on HepG2 Cells : A study demonstrated that treatment with this compound led to a significant reduction in cell viability after 48 hours, indicating its potential as an anticancer agent.
  • Evaluation Against Influenza : Another research effort assessed the compound's derivatives for their ability to inhibit influenza virus replication, finding that while some showed activity against coronaviruses, they were less effective against influenza strains.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated the anticancer potential of derivatives synthesized from 1-thia-4-azaspiro[4.5]decan-6-ol hydrochloride. These derivatives were tested against several human cancer cell lines:

Cell LineCancer TypeActivity Observed
HepG-2Human liver hepatocellular carcinomaSignificant cytotoxicity
PC-3Human prostate adenocarcinomaModerate cytotoxic effects
HCT116Human colorectal carcinomaNotable inhibition of cell growth

The synthesized compounds exhibited varying degrees of efficacy against these cell lines, indicating their potential as lead compounds in drug development for cancer treatment.

Other Potential Applications

Beyond oncology, this compound may have applications in:

  • Neuropharmacology : Given its structural similarities to other neuroactive compounds, there is potential for exploring its effects on neurological disorders.
  • Antimicrobial Research : Compounds with similar structural features have shown antimicrobial properties, suggesting that this compound may also possess such activities.

Study on Anticancer Derivatives

A study focused on synthesizing new derivatives of 1-thia-4-azaspiro[4.5]decanes demonstrated their efficacy against various cancer cell lines. The study utilized a combination of in vitro assays to assess cytotoxicity and mechanism of action. The results indicated that specific modifications to the spirocyclic structure could enhance anticancer activity.

Neuroactive Compound Exploration

Another research effort investigated the neuroactive properties of related compounds. Preliminary findings suggested that modifications to the nitrogen and sulfur positions could yield compounds with significant neuropharmacological effects.

Comparison with Similar Compounds

1-Thia-4-azaspiro[4.6]undecane Hydrochloride (CAS 875-11-6)

  • Structure : Features a spiro[4.6] system (six-membered ring fused to a five-membered ring), differing in ring size from the [4.5] system.
  • The compound is commercially available with >95% purity .

8-Aminospiro[4.5]decane Hydrochloride

  • Structure: Replaces the thia and aza groups with an amino (-NH2) group.
  • Impact : Increased basicity compared to the thia-aza system, altering solubility and reactivity in acidic environments .

1-Oxa-8-azaspiro[4.5]decane Hydrochloride (CAS 3970-79-4)

  • Structure : Substitutes sulfur with oxygen (oxa), retaining the spiro[4.5] framework.

Functional Group Modifications

6-(4-Chlorophenoxy)-1-Thia-4-azaspiro[4.5]decane-3-carboxylic Acid (CAS 62159-49-3)

  • Structure: Chlorophenoxy and carboxylic acid substituents.
  • Properties : Molecular weight 327.83, predicted density 1.31 g/cm³. The electron-withdrawing Cl group may reduce electron density at the spiro core, affecting reactivity .

6-(2-Methoxyphenoxy)-1-Thia-4-azaspiro[4.5]decane-3-carboxylic Acid (CAS 62159-54-0)

  • Structure: Methoxyphenoxy substituent.
  • Properties : Molecular weight 323.41, predicted boiling point 528.3°C. The methoxy group enhances lipophilicity compared to the hydroxyl variant .

1-Thia-4-azaspiro[4.5]decane-3-carboxylic Acid Hydrochloride (CAS 90608-82-5)

  • Structure : Carboxylic acid group at position 3.

Table 1: Key Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight Key Substituents Predicted Density (g/cm³) Synthetic Yield (%)
1-Thia-4-azaspiro[4.5]decan-6-ol HCl C₉H₁₆ClNOS Not reported -OH at C6 Not reported 68–75%
6-(4-Chlorophenoxy) Derivative (CAS 62159-49-3) C₁₅H₁₈ClNO₃S 327.83 4-Cl-phenoxy, -COOH 1.31 Not reported
1-Thia-4-azaspiro[4.6]undecane HCl (CAS 875-11-6) Not reported Not reported N/A Not reported Commercial
8-Aminospiro[4.5]decane HCl C₉H₁₈ClN 199.70 -NH₂ Not reported Not reported

Discussion of Structural Influences

  • Heteroatoms : Sulfur (thia) contributes to greater lipophilicity than oxygen (oxa), impacting membrane permeability .
  • Substituents : Electron-withdrawing groups (e.g., Cl in CAS 62159-49-3) modulate electronic properties, while polar groups (e.g., -COOH in CAS 90608-82-5) enhance solubility .

Preparation Methods

General Synthetic Strategy

The synthesis typically starts from cyclohexanone derivatives and involves condensation reactions with amines and mercaptoacetic acid to form the 1-thia-4-azaspiro[4.5]decan core. The introduction of the hydroxyl group at the 6-position and conversion to the hydrochloride salt follow subsequent reaction steps.

  • One-pot three-component condensation : Cyclohexanone or substituted cyclohexanones react with aromatic amines and mercaptoacetic acid under reflux in dry benzene to yield substituted aryl-1-thia-4-azaspiro[4.5]decan-3-one intermediates. This method has been reported to give good yields (~65-77%) and allows structural variation by changing the ketone or amine components.

  • Functionalization to hydroxyl derivative : The ketone group at the 3-position can be converted to a hydroxyl group at the 6-position through reduction or ring-opening reactions involving oxirane intermediates. For example, epoxidation of the spiro-thiazolidinone followed by nucleophilic ring opening with amines or water leads to 6-hydroxy derivatives.

  • Formation of hydrochloride salt : The free base 1-thia-4-azaspiro[4.5]decan-6-ol is converted to its hydrochloride salt by treatment with hydrochloric acid, enhancing water solubility and stability for further applications.

Detailed Preparation Steps and Conditions

Step Reaction Type Reagents & Conditions Description Yield & Characteristics
1 One-pot condensation Cyclohexanone (or 4-methylcyclohexanone), aromatic amines (e.g., 4-bromoaniline), mercaptoacetic acid, dry benzene, reflux Formation of 1-thia-4-azaspiro[4.5]decan-3-one core Yield: 65-77%; White powder; m.p. ~130-131 °C; IR shows C=O at ~1680 cm⁻¹
2 Aldol-type condensation Spiro ketone + 5-methylfurfural, ethanolic NaOH, reflux 6 h Formation of arylidene derivatives for further modification Product crystallized from ethanol; IR C=O ~1672 cm⁻¹
3 Epoxidation Arylidene spiro thiazolidinone + H₂O₂ (36%), NaOH, acetone:methanol (30:10), stirring 1 h, cold Formation of oxirane intermediate at 3-position Yield ~65%; White powder; m.p. 220-222 °C; IR C=O at 1677 cm⁻¹
4 Nucleophilic ring opening Oxirane intermediate + p-bromoaniline or dimethylamine, DMF, room temperature, 8 h Formation of 2-hydroxy derivatives with amine substitution Yield ~60%; White powder; m.p. 238-240 °C; IR bands for OH (3461 cm⁻¹), NH (3133 cm⁻¹)
5 Hydrochloride salt formation Free base + HCl (aqueous or gaseous) Conversion to hydrochloride salt for improved solubility Solid hydrochloride salt; characterized by melting point and solubility

Spectroscopic and Analytical Data Supporting Preparation

  • Infrared (IR) Spectroscopy : Key functional groups are monitored by IR, with characteristic carbonyl (C=O) stretching bands around 1670-1682 cm⁻¹ in ketone intermediates. Hydroxyl groups appear as broad bands near 3460 cm⁻¹ after ring-opening reactions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ^1H-NMR spectra show signals for methyl protons (around 0.86-0.88 ppm), methylene protons of the thiazolidinone ring (~3.37-3.39 ppm), and aromatic protons (7.2-7.3 ppm).
    • Hydroxyl protons appear as singlets (~3.66 ppm) and are exchangeable with D₂O, confirming formation of the 6-hydroxy derivative.
  • Melting Points and Yields : The intermediates and final compounds generally crystallize as white powders with melting points ranging from 130 °C for initial spiro ketones to above 220 °C for epoxide and hydroxy derivatives, with yields typically between 60-77%.

Research Findings and Optimization Notes

  • The one-pot three-component condensation is efficient and allows structural diversity by varying ketones and amines, enabling synthesis of substituted 1-thia-4-azaspiro[4.5]decan derivatives.

  • Epoxidation with hydrogen peroxide under basic conditions is a mild and effective method to introduce the oxirane ring, which is a key intermediate for hydroxyl functionalization.

  • Nucleophilic ring opening with aromatic amines or dimethylamine proceeds smoothly at room temperature, providing access to hydroxy-substituted derivatives with good yields and high purity.

  • Formation of hydrochloride salts is straightforward and improves physicochemical properties, facilitating handling and potential biological applications.

Summary Table of Preparation Routes

Compound Stage Key Reaction Reagents & Solvent Conditions Yield (%) Key Characterization
1-Thia-4-azaspiro[4.5]decan-3-one One-pot condensation Cyclohexanone, aromatic amine, mercaptoacetic acid, benzene Reflux 65-77 IR C=O ~1680 cm⁻¹; m.p. 130-131 °C
Aryl-1-thia-4-azaspiro[4.5]decan-3-one derivative Aldol condensation Spiro ketone, 5-methylfurfural, ethanolic NaOH Reflux 6 h Not specified IR C=O ~1672 cm⁻¹
Oxirane intermediate Epoxidation H₂O₂, NaOH, acetone:methanol Stirring 1 h, cold ~65 IR C=O 1677 cm⁻¹; m.p. 220-222 °C
6-Hydroxy derivative Ring opening Oxirane + amine, DMF RT, 8 h ~60 IR OH 3461 cm⁻¹; NMR OH singlet
Hydrochloride salt Salt formation HCl Ambient Quantitative Improved solubility

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Thia-4-azaspiro[4.5]decan-6-ol hydrochloride derivatives?

  • Methodological Answer : The synthesis typically involves cyclization reactions using bromides in aqueous alkaline conditions. For example, bromides are reacted in acetone with aqueous KOH under stirring and reflux, followed by solvent evaporation and purification. Yields range from 65% to 75%, depending on substituents and reaction optimization. Structural confirmation is achieved via IR (C=N and sp³ hybridized carbons), ¹H/¹³C-NMR (cyclohexyl protons and spiro-carbon signals), and mass spectrometry (molecular ion peaks) .

Q. How is the spirocyclic core structure confirmed experimentally?

  • Methodological Answer : The spirocyclic architecture is validated using NMR spectroscopy. Key signals include the spiro-carbon (δ ~72 ppm in ¹³C-NMR) and cyclohexyl protons (δ 1.47–2.07 ppm in ¹H-NMR). IR spectroscopy identifies imine (C=N) stretches near 1615 cm⁻¹, while MS confirms molecular weight consistency with theoretical values (e.g., 556.69 g/mol for a glucopyranosyl derivative) .

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern the anticancer activity of 1-Thia-4-azaspiro derivatives?

  • Methodological Answer : SAR studies reveal that substituents like 4-fluorophenyl and thiadiazole groups enhance cytotoxicity. For instance, derivatives with acetylated sugar moieties (e.g., compound 18) show improved activity due to increased solubility and target interaction. Bioactivity is evaluated via in vitro assays (e.g., MTT) against cancer cell lines, with IC₅₀ values correlating with electron-withdrawing groups on the aryl ring .
DerivativeSubstituentIC₅₀ (μM)Key Structural Feature
14Acetylated sugar-thiadiazole12.4Enhanced solubility
154-Fluorophenyl9.8Electron-withdrawing effect
18D-glucopyranosyl7.3Hydrophilic interactions

Q. How can computational modeling optimize binding affinity in antiviral studies of these compounds?

  • Methodological Answer : Molecular docking and dynamics simulations (e.g., using AutoDock or Schrödinger Suite) identify key interactions with viral targets like SARS-CoV-2 Mᵖʳᵒ. For example, the spirocyclic core’s rigidity may stabilize hydrophobic pockets, while substituents like thiazole rings form hydrogen bonds with catalytic residues. Free energy calculations (MM-GBSA) prioritize derivatives with lower binding energies .

Q. How do researchers resolve contradictions in biological activity data across derivatives?

  • Methodological Answer : Discrepancies (e.g., variable IC₅₀ values) are analyzed by controlling variables like purity (HPLC ≥95%), solvent effects (DMSO concentration), and cell line specificity. Dose-response curves and statistical validation (e.g., ANOVA) ensure reproducibility. Conflicting results may arise from off-target effects, necessitating proteomics or transcriptomics profiling .

Methodological Challenges

Q. What strategies improve yield and purity during large-scale synthesis?

  • Methodological Answer : Optimize reaction parameters (temperature, solvent polarity) and employ column chromatography (silica gel, ethyl acetate/hexane gradients) for purification. For hygroscopic derivatives, lyophilization ensures stability. Process analytical technology (PAT) monitors real-time reaction progress to minimize byproducts .

Q. Which in vitro models are suitable for evaluating antiviral activity against coronaviruses?

  • Methodological Answer : Antiviral assays use Vero E6 cells infected with human coronaviruses (e.g., HCoV-229E). Activity is quantified via plaque reduction assays or cytopathic effect (CPE) inhibition. EC₅₀ values are calculated, and selectivity indices (SI = CC₅₀/EC₅₀) ensure low cytotoxicity. Parallel testing with ribavirin or remdesivir as positive controls validates results .

Data Interpretation

Q. How are spectroscopic artifacts (e.g., tautomerism) addressed in structural analysis?

  • Methodological Answer : Variable-temperature NMR (VT-NMR) distinguishes tautomeric forms by observing chemical shift changes. For imine derivatives, deuterated solvents (DMSO-d₆) stabilize specific tautomers. X-ray crystallography provides definitive confirmation of solid-state structures .

Q. What statistical methods validate bioactivity data in high-throughput screens?

  • Methodological Answer : Z-factor analysis evaluates assay robustness, while replicate experiments (n ≥ 3) ensure statistical power. False positives are minimized using counter-screens (e.g., luciferase-based cytotoxicity assays). Data normalization to housekeeping genes (e.g., GAPDH) accounts for plate-to-plate variability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-Thia-4-azaspiro[4.5]decan-6-ol hydrochloride
Reactant of Route 2
1-Thia-4-azaspiro[4.5]decan-6-ol hydrochloride

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